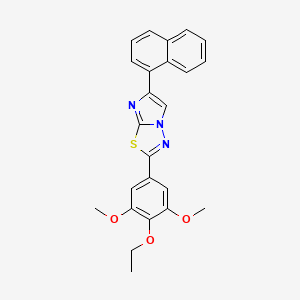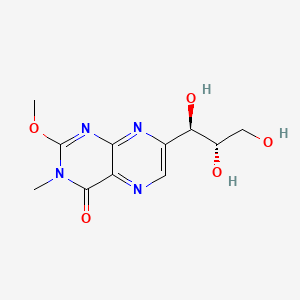
2-(3,5-Dimethoxy-4-ethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethoxy-4-ethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxy-4-ethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole typically involves the following steps:
Formation of the imidazo[2,1-b][1,3,4]thiadiazole core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethoxy-4-ethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethoxy-4-ethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or inhibit.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole
- 2-(4-Ethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole
Uniqueness
2-(3,5-Dimethoxy-4-ethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole is unique due to the presence of both 3,5-dimethoxy-4-ethoxyphenyl and naphthalenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
91924-64-0 |
|---|---|
Formule moléculaire |
C24H21N3O3S |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
2-(4-ethoxy-3,5-dimethoxyphenyl)-6-naphthalen-1-ylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C24H21N3O3S/c1-4-30-22-20(28-2)12-16(13-21(22)29-3)23-26-27-14-19(25-24(27)31-23)18-11-7-9-15-8-5-6-10-17(15)18/h5-14H,4H2,1-3H3 |
Clé InChI |
RMVPBSANDHDYDL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)C2=NN3C=C(N=C3S2)C4=CC=CC5=CC=CC=C54)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate](/img/structure/B12732779.png)











